molecular formula C7H7N2NaO3 B2393934 Sodium;2-(6-methoxypyrimidin-4-yl)acetate CAS No. 2377035-58-8

Sodium;2-(6-methoxypyrimidin-4-yl)acetate

Cat. No.: B2393934
CAS No.: 2377035-58-8
M. Wt: 190.134
InChI Key: BQERYCDQTVJFIG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;2-(6-methoxypyrimidin-4-yl)acetate is a chemical compound with the molecular formula C7H7N2NaO3 It is a sodium salt derivative of 2-(6-methoxypyrimidin-4-yl)acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-(6-methoxypyrimidin-4-yl)acetate typically involves the reaction of 2-(6-methoxypyrimidin-4-yl)acetic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction scheme is as follows:

2-(6-methoxypyrimidin-4-yl)acetic acid+NaOHThis compound+H2O\text{2-(6-methoxypyrimidin-4-yl)acetic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 2-(6-methoxypyrimidin-4-yl)acetic acid+NaOH→this compound+H2​O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-(6-methoxypyrimidin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce dihydropyrimidine derivatives.

Scientific Research Applications

Sodium;2-(6-methoxypyrimidin-4-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Sodium;2-(6-methoxypyrimidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-(4-methoxypyrimidin-2-yl)acetate
  • Sodium 2-(6-methoxypyrimidin-2-yl)acetate

Uniqueness

Sodium;2-(6-methoxypyrimidin-4-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

sodium;2-(6-methoxypyrimidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.Na/c1-12-6-2-5(3-7(10)11)8-4-9-6;/h2,4H,3H2,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQERYCDQTVJFIG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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